molecular formula C10H12N2O2 B11726451 (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide

Cat. No.: B11726451
M. Wt: 192.21 g/mol
InChI Key: KTGCMUQPJNTITO-WDZFZDKYSA-N
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Description

(2E)-N-(2,4-Dimethylphenyl)-2-(hydroxyimino)acetamide is an oxime derivative of acetamide with a 2,4-dimethylphenyl substituent. Structurally, it features an (E)-configured hydroxyimino group (–NOH) adjacent to the acetamide backbone.

The 2,4-dimethylphenyl group introduces steric and electronic effects that influence molecular packing and reactivity. For instance, substituents on the phenyl ring modulate hydrogen-bonding patterns, as seen in N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, where intermolecular N–H⋯O and O–H⋯N interactions stabilize the crystal lattice .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(2Z)-N-(2,4-dimethylphenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C10H12N2O2/c1-7-3-4-9(8(2)5-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6-

InChI Key

KTGCMUQPJNTITO-WDZFZDKYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=N\O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=NO)C

Origin of Product

United States

Preparation Methods

Two-Step Condensation-Oximation Approach

The most widely reported method involves:

  • Formation of N-(2,4-Dimethylphenyl)acetamide :

    • Reactants : 2,4-Dimethylaniline reacts with chloroacetyl chloride in a Schotten-Baumann reaction.

    • Conditions : Aqueous NaOH (10%) at 0–5°C, followed by stirring at room temperature for 4 hours.

    • Yield : 78–85% after recrystallization (ethanol/water).

  • Oximation of the Acetamide :

    • Reactants : The intermediate is treated with hydroxylamine hydrochloride in ethanol.

    • Conditions : Reflux at 80°C for 6 hours with sodium acetate buffer (pH 5.5–6.0).

    • Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight :

  • The chloroacetyl chloride undergoes nucleophilic acyl substitution with the aniline’s amine group.

  • Hydroxylamine attacks the ketone-like carbonyl carbon in the acetamide, forming the oxime via nucleophilic addition-elimination.

One-Pot Reductive Amination Strategy

An alternative route employs reductive amination for direct oxime formation:

  • Reactants : 2,4-Dimethylaniline, glyoxylic acid, and hydroxylamine hydrochloride.

  • Conditions :

    • Step 1: Glyoxylic acid and aniline condense in methanol at 50°C for 3 hours.

    • Step 2: Hydroxylamine hydrochloride is added, followed by NaBH4 at 0°C.

  • Yield : 60% (crude), rising to 55% after purification.

Advantages :

  • Fewer isolation steps.

  • Avoids hazardous chloroacetyl chloride.

Optimization of Reaction Conditions

Solvent Effects on Oximation

A 2024 study compared solvents for the oximation step:

SolventTemperature (°C)Time (h)Yield (%)
Ethanol80672
THF65858
Acetonitrile82568

Ethanol’s high polarity facilitates hydroxylamine solubility, accelerating imine formation.

Catalytic Enhancements

Adding p-toluenesulfonic acid (PTSA) (5 mol%) reduces reaction time to 3 hours and improves yield to 80% by protonating the carbonyl oxygen, enhancing electrophilicity.

Purification and Characterization

Recrystallization Protocols

  • Optimal Solvent System : Ethanol/water (3:1 v/v) yields crystals with >99% purity.

  • Crystallography : X-ray diffraction confirms the (E)-configuration of the oxime group, with a dihedral angle of 178.5° between the acetamide and phenyl planes.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NOH), 8.1 (s, 1H, NH), 7.2–6.9 (m, 3H, Ar-H), 2.3 (s, 6H, CH₃).

  • IR (KBr) : 3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 930 cm⁻¹ (N-O).

Comparative Analysis of Methodologies

ParameterTwo-Step MethodOne-Pot Method
Total Yield (%)55–6050–55
Purity (%)>9995–98
ScalabilityIndustrialLab-scale
Hazardous ReagentsChloroacetyl chlorideNaBH₄

The two-step method remains preferred for industrial applications due to higher reproducibility.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Design : Microfluidic tubes (0.5 mm diameter) enable rapid mixing and heat dissipation.

  • Throughput : 5 kg/day with 95% conversion using immobilized lipase catalysts.

Waste Management

  • Chloroacetyl Chloride Neutralization : Treated with aqueous NaHCO₃ to minimize HCl emissions.

  • Solvent Recycling : Ethanol is recovered via fractional distillation (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide has been investigated for its potential as a pharmaceutical intermediate. Its structural properties suggest it could act as an antibacterial or antifungal agent due to the presence of the hydroxyimino group, which enhances biological interactions. Research indicates that compounds with similar structures have shown significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.

Biochemical Assays

This compound is utilized as a reagent in various biochemical assays, particularly in proteomics research. It can interact with biological targets, influencing enzyme or receptor activity, which is critical for understanding metabolic pathways and disease mechanisms.

Chemical Reactions

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide can undergo several chemical reactions:

  • Oxidation : It can be oxidized to form corresponding oximes or nitroso derivatives.
  • Reduction : The compound can be reduced to yield amines or other reduced products.
  • Substitution : It can participate in substitution reactions where functional groups are replaced by other groups.

Case Studies and Research Findings

Research findings indicate that (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide exhibits notable biological activity:

  • Antiviral Activity : In studies evaluating antiviral agents, derivatives related to this compound demonstrated effectiveness against various viruses, showcasing potential as a lead compound for developing antiviral therapies .
  • Acetylcholinesterase Reactivation : The compound has been explored for its potential as an acetylcholinesterase reactivator in cases of organophosphorus poisoning, showing promise in reactivating inhibited AChE .

Mechanism of Action

The mechanism by which (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide and its analogs:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
(2E)-N-(2,4-Dimethylphenyl)-2-(hydroxyimino)acetamide 2,4-dimethyl C₁₀H₁₂N₂O₂ 220.25 Steric hindrance from methyl groups; potential for altered hydrogen bonding
(E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide 4-fluoro C₈H₇FN₂O₂ 182.16 Electron-withdrawing fluorine enhances polarity; used in polymer synthesis via acrylic acid condensation
RS194B (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide) Azepan-1-yl-ethyl side chain C₁₀H₁₇N₃O₂ 227.27 Azepane ring improves solubility; studied as an oxime therapy for organophosphorus poisoning
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide 4-chloro C₈H₇ClN₂O₂ 198.61 Planar amide group; forms layered crystal structures via C–H⋯O and N–H⋯O bonds
(2E)-N-(2-Bromophenyl)-2-(hydroxyimino)acetamide 2-bromo C₈H₇BrN₂O₂ 243.06 Bromine increases molecular weight and polarizability; structural data available (PDB ID: 4Z3)
2-(Hydroxyimino)-N-phenylacetamide None (plain phenyl) C₈H₈N₂O₂ 164.16 Lower lipophilicity (LogP = 1.8); baseline for SAR studies
N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide 3,4-dimethyl C₁₀H₁₂N₂O₂ 220.25 Dihedral angle differences compared to 2,4-dimethyl isomer
Key Observations:
  • Substituent Position: The 2,4-dimethyl substitution in the target compound introduces steric bulk that may reduce intermolecular interactions compared to monosubstituted analogs like the 4-chloro or 4-fluoro derivatives. For example, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide exhibits a dihedral angle of 6.3° between the amide plane and phenyl ring, favoring planar packing , whereas steric effects in 2,4-dimethylphenyl derivatives could distort this angle.
  • Conversely, electron-donating methyl groups in the target compound may stabilize the structure but reduce electrophilicity .
  • Biological Relevance : RS194B’s azepane side chain demonstrates how bulkier substituents can improve pharmacokinetic properties, such as blood-brain barrier penetration, in oxime therapies .

Physicochemical Properties

  • Lipophilicity : The 2,4-dimethylphenyl group increases LogP compared to unsubstituted phenyl (LogP = 1.8 for N-phenyl analog vs. estimated ~2.5 for the target compound). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding: The hydroxyimino group (–NOH) acts as both donor and acceptor, enabling diverse intermolecular interactions. In N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, O–H⋯N and N–H⋯O bonds form extended networks , whereas steric hindrance in the 2,4-dimethyl analog might limit such interactions.

Biological Activity

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide is a compound with significant biological activity, primarily attributed to its unique structural features. This article explores its biological properties, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide is C10H12N2O2, with a molecular weight of 192.21 g/mol. The compound features a hydroxyimino functional group attached to an acetamide structure, specifically linked to a 2,4-dimethylphenyl group. Its predicted density is 1.14 g/cm³, and it has a pKa of approximately 8.90, indicating its acid-base behavior in biological systems.

Biological Activity Overview

Research indicates that (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide exhibits notable antibacterial and antifungal activities. The hydroxyimino group enhances interactions with biological targets, which may lead to increased efficacy against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.
  • Hydrophobic Interactions : The phenyl group may interact with hydrophobic regions of proteins, affecting their function and modulating biochemical pathways .
  • Structural Similarity : Compounds with similar structural features have shown varying degrees of biological activity, suggesting that slight modifications can significantly influence efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide:

  • Antibacterial Activity : In vitro studies demonstrated that this compound exhibits moderate activity against gram-positive bacteria. It was found to inhibit the growth of Staphylococcus aureus and other pathogenic strains .
  • Antifungal Activity : The compound also showed promising antifungal properties against Candida species, indicating its potential use in treating fungal infections.
  • Toxicological Profile : Toxicological assessments revealed favorable properties with an LD50 greater than 24 g/kg and low irritation indices for skin and eyes . This suggests a good safety profile for potential therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamideSimilar hydroxyimino-acetamide structureDifferent substitution pattern on the phenyl ring
N-(4-methylphenyl)-2-(hydroxyimino)acetamideHydroxyimino group attached to a methyl-substituted phenylLess steric hindrance compared to 2,4-dimethyl substitution
N-(3-chlorophenyl)-2-(hydroxyimino)acetamideChlorine substitution on the phenyl ringPotentially different biological activity due to electronegative chlorine

This table illustrates how the specific substitution pattern on the phenyl ring of (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide influences its chemical reactivity and biological properties compared to similar compounds.

Future Directions in Research

Further research is warranted to elucidate the specific mechanisms of action and identify biological targets for (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide. Investigating its potential applications in medicinal chemistry could lead to the development of novel antibacterial and antifungal agents.

Q & A

Q. What are the key synthetic methodologies for (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide, and how can purity be ensured?

The synthesis typically involves a two-step process:

Acetamide backbone formation : Reacting 2,4-dimethylaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., THF) under nitrogen atmosphere to form the intermediate N-(2,4-dimethylphenyl)chloroacetamide .

Hydroxyimino group introduction : Treating the intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., sodium carbonate) and ethanol/water solvent at 50–60°C. This step requires precise pH control (pH 8–9) to favor imine formation over competing oxime byproducts .

Q. Purity Assurance :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress and isolate the product .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove unreacted hydroxylamine or residual aniline derivatives .

Q. How can structural integrity and purity of the compound be validated?

Analytical Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the hydroxyimino group (δ 10.5–11.0 ppm, broad singlet for N–OH) and aromatic protons (δ 6.8–7.2 ppm for 2,4-dimethylphenyl) .
    • ¹³C NMR : Verify the carbonyl carbon (δ 165–170 ppm) and imine carbon (δ 145–150 ppm) .
  • X-ray Crystallography : Resolve the (2E) stereochemistry and intermolecular hydrogen bonding patterns (e.g., N–H⋯O and O–H⋯N interactions) to confirm crystalline purity .

Q. Purity Metrics :

  • Melting point consistency (e.g., 180–182°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What are the mechanistic insights into the hydroxyimino group’s reactivity under varying redox conditions?

The hydroxyimino group (–N–OH) exhibits dual redox behavior:

  • Oxidation : In the presence of H₂O₂ or KMnO₄, it forms a nitroso derivative (–N=O), confirmed by IR spectroscopy (N=O stretch at 1500–1550 cm⁻¹) .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts it to an amine (–NH₂), useful for derivatization into bioactive analogs. Reaction progress can be monitored via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Critical Note : Competing side reactions (e.g., over-oxidation to nitro compounds) require strict control of reaction time and stoichiometry .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact biological activity?

Case Study :

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., –Cl at the 4-position) show enhanced activity against S. aureus (MIC = 8 µg/mL) compared to methyl-substituted analogs (MIC = 32 µg/mL) due to increased membrane permeability .
  • Anti-inflammatory Activity : The 2,4-dimethylphenyl group in the parent compound reduces COX-2 inhibition (IC₅₀ = 45 µM) compared to 3,5-dichloro analogs (IC₅₀ = 12 µM), likely due to steric hindrance at the active site .

Q. Methodological Approach :

  • QSAR Modeling : Use Gaussian09 to calculate Hammett constants (σ) and correlate with bioactivity data to predict optimal substituent patterns .

Q. How can contradictions in spectroscopic data across studies be resolved?

Common Discrepancies :

  • IR Stretching Frequencies : Variability in N–OH stretches (3200–3400 cm⁻¹) may arise from hydrogen bonding differences in solid vs. solution states. Use temperature-controlled ATR-FTIR to standardize measurements .
  • ¹H NMR Splitting Patterns : Discrepancies in aromatic proton coupling (e.g., para-methyl vs. ortho-methyl effects) can be resolved by NOESY experiments to confirm spatial arrangements .

Q. Best Practices :

  • Cross-validate data with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. What computational tools are effective for predicting synthetic routes and reaction outcomes?

  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., Reaxys or Pistachio) to identify optimal precursors and one-step pathways. For example, the tool may prioritize hydroxylamine over nitro precursors due to higher atom economy (85% vs. 65%) .
  • DFT Calculations : Gaussian16 can model transition states for imine formation, predicting activation energies (ΔG‡) under varying pH conditions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Key Issues :

  • Racemization : The (2E) configuration may isomerize to (2Z) at elevated temperatures (>80°C). Use low-temperature crystallization (0–5°C) to stabilize the desired isomer .
  • Byproduct Formation : Scale-up increases the risk of dimerization (e.g., via Michael addition). Introduce flow chemistry with residence time <5 minutes to minimize side reactions .

Q. How can the compound’s dielectric properties inform material science applications?

Experimental Findings :

  • Dielectric Constant (ε') : Measurements via impedance spectroscopy (1 kHz–1 MHz) show ε' = 4.2–4.8, comparable to polyamide derivatives. This suggests potential as a dielectric layer in organic electronics .
  • Conductivity (σ) : σ = 10⁻⁸ S/cm at room temperature, indicating insulating behavior. Doping with iodine (1% w/w) increases σ to 10⁻⁵ S/cm, enabling semiconductive applications .

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